2-bromo-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
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Overview
Description
2-bromo-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is an organic compound that features a benzamide core substituted with a bromo group and a pyrazole ring linked to a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrazole Ring: Starting with a furan derivative, the pyrazole ring can be synthesized through cyclization reactions involving hydrazine and appropriate diketones.
Bromination: The benzamide core is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromo substituent.
Coupling Reaction: The pyrazole-furan moiety is then coupled to the brominated benzamide using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The furan and pyrazole rings can participate in oxidation and reduction reactions, altering their electronic properties.
Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromo group.
Oxidation: Formation of oxidized derivatives of the furan and pyrazole rings.
Reduction: Formation of reduced derivatives with altered electronic properties.
Scientific Research Applications
2-bromo-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand the interaction of pyrazole and furan-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromo group and the heterocyclic rings can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide
- 2-bromo-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide
Uniqueness
2-bromo-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is unique due to the presence of both a pyrazole and a furan ring, which can confer distinct electronic and steric properties. This makes it a versatile intermediate for the synthesis of a wide range of compounds with potential biological activity.
Properties
IUPAC Name |
2-bromo-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2/c17-15-4-2-1-3-14(15)16(21)18-6-7-20-10-13(9-19-20)12-5-8-22-11-12/h1-5,8-11H,6-7H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQKYIBVXXVFGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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